molecular formula C10H9NO4 B12563839 3-(Benzoyloxy)-1,3-oxazolidin-2-one CAS No. 184909-33-9

3-(Benzoyloxy)-1,3-oxazolidin-2-one

Cat. No.: B12563839
CAS No.: 184909-33-9
M. Wt: 207.18 g/mol
InChI Key: OQQSLKQKFBONCV-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both a benzoyloxy group and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. Another method involves the use of benzoyl peroxide as an oxidizing agent to introduce the benzoyloxy group onto the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyloxy derivatives, while substitution reactions can introduce new functional groups onto the oxazolidinone ring .

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can interact with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzoyloxy)-1,3-oxazolidin-2-one is unique due to its combination of a benzoyloxy group and an oxazolidinone ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

184909-33-9

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(2-oxo-1,3-oxazolidin-3-yl) benzoate

InChI

InChI=1S/C10H9NO4/c12-9(8-4-2-1-3-5-8)15-11-6-7-14-10(11)13/h1-5H,6-7H2

InChI Key

OQQSLKQKFBONCV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1OC(=O)C2=CC=CC=C2

Origin of Product

United States

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